3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a nitrile group, a nitro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ammonia or amines, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-(2-Methyl-4-aminophenyl)-3-oxopropanenitrile.
Substitution: Various amides or substituted nitriles.
Oxidation: 3-(2-Methyl-4-nitrophenyl)-3-oxopropanoic acid.
Scientific Research Applications
3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-4-aminophenyl)-3-oxopropanenitrile: Similar structure but with an amino group instead of a nitro group.
3-(2-Methyl-4-nitrophenyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-Methyl-4-nitrophenyl)-3-oxopropanenitrile is unique due to the presence of both a nitro group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(2-methyl-4-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-8(12(14)15)2-3-9(7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
SGEODBWCFSKWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.